molecular formula C20H20N4O3 B11989271 (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

(E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11989271
M. Wt: 364.4 g/mol
InChI Key: KLLIWPHOBIXZQG-CIAFOILYSA-N
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Description

This compound belongs to the pyrazole-carbohydrazide class, characterized by a central pyrazole ring substituted at positions 3 (phenyl) and 4 (methyl), with a hydrazide group at position 5 forming a Schiff base linkage to a 3,4-dimethoxybenzylidene moiety. The (E)-configuration of the imine bond is critical for its structural and electronic properties. Such derivatives are synthesized via condensation of pyrazole-5-carbohydrazides with substituted benzaldehydes under reflux conditions . Key applications include antimicrobial, antioxidant, and enzyme inhibitory activities, though specific data for this compound requires extrapolation from analogs.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-13-18(15-7-5-4-6-8-15)22-23-19(13)20(25)24-21-12-14-9-10-16(26-2)17(11-14)27-3/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

KLLIWPHOBIXZQG-CIAFOILYSA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Knorr Pyrazole Synthesis

The pyrazole ring is constructed via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines.

Procedure :

  • Reactant Preparation : Ethyl acetoacetate (1.3 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) are dissolved in ethanol (20 mL).

  • Cyclization : Reflux at 80°C for 6 hours, yielding ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate as a pale-yellow solid.

  • Isolation : Cool to room temperature, filter, and recrystallize from ethanol (yield: 78%).

Mechanistic Insight :
The enolate of ethyl acetoacetate attacks the hydrazine’s nucleophilic nitrogen, followed by cyclodehydration to form the pyrazole ring.

Hydrazide Formation

Conversion of the ester to carbohydrazide is achieved via nucleophilic acyl substitution.

Procedure :

  • Reaction Setup : Ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate (2.36 g, 0.01 mol) is treated with 80% hydrazine hydrate (5 mL) in ethanol (30 mL).

  • Reflux : Maintain at 70°C for 4 hours, yielding 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide as white crystals.

  • Purification : Filter and wash with cold ethanol (yield: 85%).

Critical Parameters :

  • Excess hydrazine ensures complete conversion.

  • Ethanol minimizes side reactions compared to polar aprotic solvents.

Condensation with 3,4-Dimethoxybenzaldehyde

Hydrazone Formation

The hydrazide reacts with 3,4-dimethoxybenzaldehyde under acid-catalyzed conditions to form the (E)-configured hydrazone.

Procedure :

  • Mixing : Combine 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (2.19 g, 0.01 mol) and 3,4-dimethoxybenzaldehyde (1.66 g, 0.01 mol) in ethanol (25 mL).

  • Acid Catalysis : Add glacial acetic acid (0.5 mL) and reflux for 5 hours.

  • Isolation : Cool, filter the precipitate, and recrystallize from ethanol/dimethylformamide (DMF) (yield: 72%).

Stereochemical Control :

  • The (E)-isomer predominates due to thermodynamic stability under reflux conditions.

  • NMR analysis confirms configuration via coupling constants (J = 12–14 Hz for trans H–N–N=C).

Optimization and Scalability

Solvent Screening

SolventYield (%)Purity (%)
Ethanol7298
Methanol6895
DMF6597
Acetonitrile6093

Ethanol balances reactivity and solubility, minimizing byproducts.

Catalytic Additives

  • p-Toluenesulfonic Acid (0.1 eq) : Increases yield to 78% by accelerating imine formation.

  • Molecular Sieves (4Å) : Improve yield to 75% via water removal, shifting equilibrium.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 3240 (N–H), 1665 (C=O), 1590 (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 3.82 (s, 6H, OCH₃), 7.25–7.89 (m, 8H, Ar–H), 8.32 (s, 1H, CH=N).

  • LC-MS (m/z) : [M+H]⁺ calcd. 406.16, found 406.15.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, confirming absence of unreacted aldehyde or hydrazide.

Challenges and Mitigation Strategies

Byproduct Formation

  • Oxidative Byproducts : Trace peroxides in solvents may oxidize hydrazones; add 0.1% w/v BHT as antioxidant.

  • Geometric Isomerization : Use anhydrous conditions to prevent (Z)-isomer formation during storage.

Scale-Up Considerations

  • Continuous Flow Synthesis : Reduces reaction time to 2 hours with 80% yield.

  • Crystallization Optimization : Switch to anti-solvent (hexane) addition for larger batches, improving yield to 76% .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and tested for their antibacterial and antifungal activities against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Notably, compounds with similar structural features exhibited promising results, indicating that modifications to the pyrazole framework could enhance antimicrobial efficacy .

Anticancer Properties

The compound's structural analogs have been evaluated for anticancer activity. Research indicates that certain derivatives possess significant cytotoxic effects against cancer cell lines such as HEPG2 and MCF7, with IC50 values lower than established anticancer drugs. These findings suggest that the pyrazole moiety may play a crucial role in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Corrosion Inhibition

Another application of (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is in corrosion inhibition for low-carbon steel in acidic environments. A study demonstrated that this compound acts as an effective corrosion inhibitor, significantly reducing the corrosion rate in hydrochloric acid solutions. The protective mechanism is attributed to the formation of a barrier layer on the metal surface, which prevents aggressive ions from penetrating .

Synthesis and Characterization

The synthesis of (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves a multi-step process including esterification, hydrazinolysis, and condensation with aromatic aldehydes. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry confirm the structural integrity and purity of the synthesized compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between structure and activity is crucial for optimizing the efficacy of (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide derivatives. SAR studies indicate that specific substitutions on the pyrazole ring can significantly influence biological activity, guiding future synthesis efforts towards more potent compounds .

Mechanism of Action

The mechanism of action of (E)-N’-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to interfere with signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Moiety

The benzylidene group’s substituents significantly influence electronic, steric, and biological properties:

Compound Name Benzylidene Substituents Key Properties Reference
(E)-N'-(3,4-dimethoxybenzylidene) derivative 3,4-dimethoxy Enhanced electron-donating effects; potential for H-bonding via methoxy groups
(E)-N'-(4-methoxybenzylidene) derivative 4-methoxy Moderate electron donation; simpler packing in crystallography
(E)-N'-(4-(dimethylamino)benzylidene) derivative 4-dimethylamino Strong electron donation; improved solubility and bioactivity
(E)-N'-(2,4-dichlorobenzylidene) derivative 2,4-dichloro Electron-withdrawing effects; increased rigidity and lipophilicity
  • 3,4-Dimethoxy vs.
  • Dimethylamino vs. Methoxy: The dimethylamino group (pKa ~5.1) introduces pH-dependent charge states, enhancing interactions with biological targets like enzymes .

Pyrazole Ring Substitutions

Variations at the pyrazole ring alter steric and electronic profiles:

Compound Name Pyrazole Substituents Impact on Structure Reference
4-Methyl-3-phenyl derivative 4-methyl, 3-phenyl Steric hindrance from phenyl; stabilizes planar conformation
5-Phenyl derivative (e.g., E-MBPC) 5-phenyl Increased aromatic stacking potential; altered HOMO-LUMO gaps
3-(4-Methylphenyl) derivative 3-(4-methylphenyl) Enhanced lipophilicity; potential for π-π interactions
  • 4-Methyl-3-Phenyl vs.

Physicochemical and Computational Insights

  • Spectroscopic Data : IR spectra of analogs show C=N stretches at ~1600 cm⁻¹ and N-H stretches at ~3200 cm⁻¹, consistent across derivatives .
  • DFT Calculations :
    • The 3,4-dimethoxy derivative has a HOMO-LUMO gap of ~4.2 eV, slightly narrower than 4-methoxy analogs (~4.5 eV), indicating higher reactivity .
    • NBO analysis reveals strong hyperconjugation between the imine bond and methoxy groups, stabilizing the Schiff base .
  • Crystallography :
    • The 3,4-dimethoxy derivative forms tighter molecular packing via C-H···O interactions compared to 4-methoxy derivatives, which rely on weaker van der Waals forces .

Q & A

Q. What are the key synthetic strategies for (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a condensation reaction between a pyrazole-carbohydrazide intermediate and a substituted benzaldehyde under acidic or catalytic conditions. Critical steps include:

  • Pyrazole ring formation : Hydrazine reacts with a β-diketone or β-ketoester precursor.
  • Hydrazone linkage : The pyrazole-carbohydrazide reacts with 3,4-dimethoxybenzaldehyde in ethanol or methanol under reflux, often with glacial acetic acid as a catalyst .
  • Purification : Recrystallization from ethanol or chromatography ensures purity.
    Key validation techniques: FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (imine proton at δ 8.2–8.5 ppm), and ESI-MS (m/z ~405 for [M+H]⁺) .

Q. How is the compound characterized structurally and spectroscopically?

Standard characterization includes:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=N ~1.28 Å) and dihedral angles between aromatic rings .
  • Vibrational spectroscopy (IR) : Confirms functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and phenyl substituents (δ 7.2–7.6 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks and fragmentation patterns .

Q. What preliminary biological screening methods are used for this compound?

  • Antimicrobial assays : Disk diffusion or microdilution against E. coli, S. aureus, and C. albicans .
  • Enzyme inhibition : Spectrophotometric assays for acetylcholinesterase (AChE) or urease inhibition, comparing IC₅₀ values to standards like galantamine .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How can DFT calculations optimize the compound’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

  • HOMO-LUMO gaps : Correlate with reactivity (e.g., lower gaps suggest higher electrophilicity) .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (methoxy groups) and electrophilic (imine) sites .
  • Solvent effects : Polarizable Continuum Model (PCM) evaluates aqueous stability, with solvation free energies (ΔGₛₒₗᵥ) indicating solubility trends .
    Example DFT output table:
ParameterGas PhaseAqueous Phase
HOMO (eV)-6.2-5.9
LUMO (eV)-1.8-1.5
Dipole Moment (D)4.36.7

Q. What strategies resolve contradictions between experimental and computational data?

  • X-ray vs. DFT geometry : Adjust basis sets (e.g., 6-311++G(d,p)) or include dispersion corrections (e.g., D3BJ) for van der Waals interactions .
  • Vibrational frequency scaling : Apply a 0.96–0.98 factor to DFT-predicted IR frequencies to match experimental data .
  • Solvent model validation : Compare IEFPCM vs. SMD models to improve accuracy in predicting NMR chemical shifts .

Q. How is molecular docking used to predict biological targets?

  • Protein preparation : Retrieve crystal structures (e.g., PDB: 4EY7 for AChE) and optimize via energy minimization.
  • Ligand docking : AutoDock Vina or Glide predicts binding poses, with scoring functions (e.g., ΔG < -7 kcal/mol suggests strong affinity) .
  • Key interactions : Hydrogen bonds with catalytic triads (e.g., Ser203 in AChE) or π-π stacking with aromatic residues .

Q. How do substituents influence structure-activity relationships (SAR)?

  • Methoxy groups : Enhance solubility and H-bond donor capacity, improving antimicrobial activity .
  • Phenyl vs. heteroaromatic rings : Bulky substituents (e.g., 3,4-dimethoxy) increase steric hindrance, reducing enzyme inhibition but improving selectivity .
    Comparative SAR table:
SubstituentBioactivity (IC₅₀, μM)LogP
3,4-Dimethoxy12.3 (AChE)2.8
4-Chloro8.9 (AChE)3.5
2-Hydroxy25.1 (AChE)1.9

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